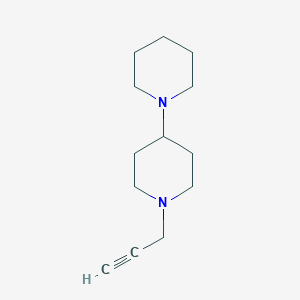
1'-(Prop-2-yn-1-yl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine” is a compound that contains a propargyl group (prop-2-yn-1-yl) and a bipiperidine structure. Propargyl groups are often used in organic synthesis due to their ability to participate in various reactions . Bipiperidine is a type of piperidine, a class of organic compounds containing a six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
Propargyl groups can participate in a variety of reactions, including cycloadditions and rearrangements . Piperidines can also undergo various reactions, often involving the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine” would depend on its specific structure. For example, compounds with a propargyl group often have a triple bond, which can affect their reactivity .Applications De Recherche Scientifique
1. Histamine H3 Receptor Antagonists
Research on derivatives of 1,4'-bipiperidine, such as 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines, has identified them as potential non-imidazole histamine H3 receptor antagonists. These compounds, including variations with a 1'-(Prop-2-yn-1-yl) substitution, have shown promise in enhancing in vitro potency while reducing adverse activities like hERG activity (Rao et al., 2009).
2. Polymer Research
In polymer science, compounds related to 1,4'-bipiperidine, like 4,4'-bipiperidine, have been utilized to create nematic polyurethanes. These compounds contribute to the formation of polymers with varying crystalline structures and thermal stability, indicating potential applications in materials science (Kricheldorf & Awe, 1989).
3. Catalysis and Chemical Reactions
1'-(Prop-2-yn-1-yl)-1,4'-bipiperidine derivatives have been studied in the context of catalytic reactions. For example, in reactions involving tungsten(0)-catalysis, these compounds have been instrumental in forming diamines with tetrahydrofuran rings, indicating potential use in organic synthesis and catalysis (Kocięcka et al., 2018).
4. Tyrosinase Inhibitors
Variants of bipiperidine, including those with 1'-(Prop-2-yn-1-yl) modifications, have been synthesized and evaluated as tyrosinase inhibitors. This research has implications for drug design, particularly in developing treatments for conditions related to tyrosinase activity (Khan et al., 2005).
5. Radiochemical Synthesis
In the field of radiopharmaceuticals, 1,4'-bipiperidine derivatives have been used to create isotopomers for imaging applications. This indicates potential applications in nuclear medicine and diagnostic imaging (Czeskis, 1998).
6. CCR3 Antagonists
Research into bipiperidine amide compounds, closely related to this compound, has led to the identification of potent CCR3 antagonists. These findings have potential implications in treating conditions mediated by the CC chemokine receptor 3 (Ting et al., 2005).
7. Electrochemical and Photophysical Studies
Compounds structurally related to 1,4'-bipiperidine have been synthesized and analyzed for their electrochemical behavior and photophysical properties. This research is significant for developing materials with specific electronic and luminescent characteristics (Gobetto et al., 2006).
Mécanisme D'action
Orientations Futures
The future directions for research on “1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and evaluating its safety and efficacy .
Propriétés
IUPAC Name |
4-piperidin-1-yl-1-prop-2-ynylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-2-8-14-11-6-13(7-12-14)15-9-4-3-5-10-15/h1,13H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCBVAMDAICYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride](/img/structure/B2793745.png)

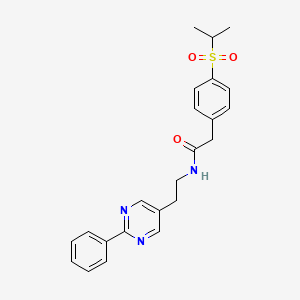
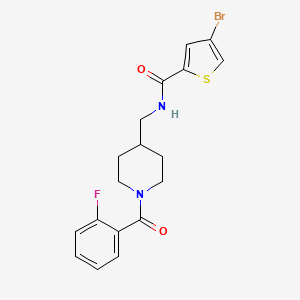

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
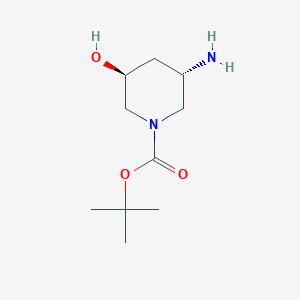

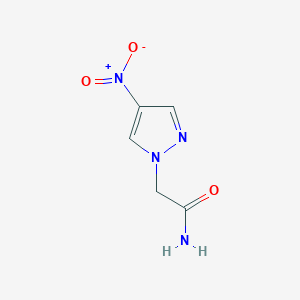
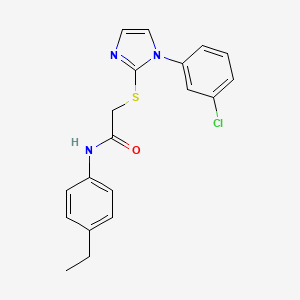
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2793762.png)
![N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2793763.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2793765.png)
